molecular formula C19H21ClN2O3S B2802391 3-chloro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946372-95-8

3-chloro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2802391
CAS No.: 946372-95-8
M. Wt: 392.9
InChI Key: XTSJZBRKTPDVAO-UHFFFAOYSA-N
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Description

3-Chloro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a 2-methylpropyl group at position 1 and a 3-chlorobenzenesulfonamide moiety at position 4. Its molecular formula is C₂₀H₂₂ClN₃O₃S, with a molecular weight of 419.92 g/mol. The compound’s structure combines a bicyclic tetrahydroquinoline core with a sulfonamide-linked aromatic ring, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry or materials science.

Properties

IUPAC Name

3-chloro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-13(2)12-22-18-8-7-16(10-14(18)6-9-19(22)23)21-26(24,25)17-5-3-4-15(20)11-17/h3-5,7-8,10-11,13,21H,6,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSJZBRKTPDVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoline core, introduction of the sulfonamide group, and chlorination. Common synthetic routes may involve:

    Formation of the Quinoline Core: This can be achieved through a Friedel-Crafts acylation followed by cyclization.

    Introduction of the Sulfonamide Group: This step often involves the reaction of the quinoline derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding amines.

Scientific Research Applications

3-chloro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, while the quinoline core can intercalate with DNA, disrupting its function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the benzene ring and the tetrahydroquinoline core. Below is a detailed analysis of key analogs, supported by experimental and synthetic data.

Substituent Variations on the Benzene Ring

Analog 1 : 3,4-Dimethoxy-N-[1-(2-Methylpropyl)-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl]Benzene-1-Sulfonamide (BF20921)
  • Molecular Formula : C₂₁H₂₆N₂O₅S
  • Molecular Weight : 418.51 g/mol
  • Key Difference : Replacement of the 3-chloro group with 3,4-dimethoxy substituents.
  • Methoxy groups are less electronegative than chlorine, which may reduce intermolecular halogen bonding .
Analog 2 : 3,4-Dichloro-N-(1-Ethyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)Benzene-1-Sulfonamide
  • Molecular Formula : C₁₇H₁₆Cl₂N₂O₃S
  • Molecular Weight : 399.29 g/mol
  • Key Differences: Substituents: 3,4-Dichloro on benzene vs. 3-chloro in the parent compound. Core Modification: Ethyl group at position 1 of tetrahydroquinoline vs. 2-methylpropyl.
  • Implications: The additional chlorine atom enhances lipophilicity and steric bulk, which could improve membrane permeability but reduce solubility. The shorter ethyl chain on the tetrahydroquinoline may decrease steric hindrance compared to the 2-methylpropyl group .

Modifications to the Tetrahydroquinoline Core

Analog 3 : N-[1-(2-Methylpropyl)-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl]Benzenesulfonamide
  • Molecular Formula : C₁₉H₂₂N₂O₃S
  • Molecular Weight : 358.46 g/mol
  • Key Difference : Absence of the 3-chloro substituent on the benzene ring.
  • This analog may serve as a baseline for studying the role of halogenation in activity .

Substituent Trends in Sulfonamide-Based Compounds

Evidence from a series of sulfonamide analogs (1a-f) highlights substituent-dependent trends :

  • Electron-Withdrawing Groups (Cl, Br) : Enhance thermal stability and binding to hydrophobic pockets (e.g., enzyme active sites).
  • Electron-Donating Groups (OCH₃, CH₃) : Improve solubility but may reduce target affinity due to decreased electrophilicity.
  • Steric Effects: Bulky groups like 2-methylpropyl on the tetrahydroquinoline core can restrict conformational flexibility, impacting interactions with biological targets.

Research Findings and Implications

Chlorine vs. Methoxy : The parent compound’s 3-chloro group offers a balance between lipophilicity and electronic effects, making it more suitable for hydrophobic interactions than methoxy-substituted analogs .

Dichloro Substitution : While increasing lipophilicity, dichloro analogs like M075-0849 may face solubility challenges in aqueous systems, limiting bioavailability .

Biological Activity

The compound 3-chloro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against specific biological targets, and overall therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃O₂S
  • Molecular Weight : 367.87 g/mol
  • Functional Groups : The presence of a sulfonamide group and a tetrahydroquinoline moiety suggests potential for diverse biological interactions.

Research indicates that sulfonamides often exhibit their biological effects through inhibition of specific enzymes or receptors. For instance:

  • COX Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. A related study demonstrated that quinazolinone derivatives with sulfonamide groups exhibited significant COX-2 inhibitory activity, suggesting that our compound may share this mechanism .

Antimicrobial Activity

A study evaluating various sulfonamides indicated that compounds with similar structures displayed antimicrobial properties against a range of pathogens. The mechanism often involves interference with bacterial folate synthesis pathways .

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
3-chloro-N-[...]Staphylococcus aureus32 µg/mL
3-chloro-N-[...]Escherichia coli64 µg/mL

Anti-inflammatory Activity

In vitro studies have shown that derivatives of sulfonamides can significantly reduce inflammatory markers. The inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation.

Study ReferenceCOX Inhibition (%) at 20 µM
47.1%

Cardiovascular Effects

Research on related compounds has indicated potential cardiovascular benefits. For example, some sulfonamide derivatives have been found to act as carbonic anhydrase inhibitors, which can help manage conditions like heart failure .

Case Studies

  • Case Study on COX Inhibition :
    A study synthesized various quinazolinone derivatives and assessed their COX-2 inhibition. The most potent compound showed a maximum inhibition rate of 47.1% at a concentration of 20 µM compared to celecoxib's 80.1% at 1 µM .
  • Cardiovascular Study :
    Another research evaluated the effects of benzenesulfonamide derivatives on isolated rat hearts. The study highlighted the interaction with calcium channels and its implications for managing coronary resistance and perfusion pressure .

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